3,4-Hexanedione
Description
Evolution of Research on α-Diketones as Crucial Synthetic Intermediates
The investigation of α-diketones as synthetic intermediates has a rich history, with early studies focusing on their preparation and fundamental reactivity. Over the years, the methods for synthesizing these compounds have evolved significantly, moving from classical oxidation reactions to more sophisticated and milder catalytic approaches.
Initially, the synthesis of α-diketones often relied on the oxidation of corresponding α-hydroxy ketones or the direct oxidation of methylene (B1212753) ketones. A common classical preparation involves the condensation of esters in the presence of a base, followed by an oxidation step. For instance, 3,4-hexanedione can be prepared by the condensation of ethyl propionate (B1217596) with sodium metal, followed by oxidation of the resulting acyloin intermediate. nih.gov
The mid-20th century and beyond saw the development of a plethora of new synthetic methods, offering improved yields and substrate scope. These include the oxidation of alkynes, which has been achieved using a variety of reagents such as potassium permanganate (B83412) and ruthenium tetroxide. mdpi.com More recent advancements have focused on the development of catalytic systems, often employing transition metals, to effect these transformations under milder conditions. For example, methods for the oxidation of alkynes to α-diketones using mercuric salts have been reported. mdpi.com The evolution of these synthetic methods has expanded the accessibility of α-diketones, paving the way for their broader application in organic synthesis. A patent has been granted for a synthesis method of this compound involving the oxidation of 4-hydroxy-3-hexanone using ozone with water as a catalyst and acetic acid as a cocatalyst, which is described as having mild conditions and being simple to operate. ijnrd.org
Significance of this compound within the α-Diketone Class for Contemporary Organic Synthesis
As a simple, symmetric aliphatic α-diketone, this compound serves as a valuable building block in modern organic synthesis. Its diketone structure makes it a useful intermediate for constructing complex organic molecules, including various pharmaceutical compounds. nordmann.global The reactivity of its adjacent carbonyl groups allows for the facile construction of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
One of the key applications of diketones is in the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes through the Paal-Knorr synthesis. While the classical Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, the reactive nature of α-diketones like this compound allows them to participate in related condensation reactions to form highly substituted heterocyclic systems. For example, the reaction of α-diketones with amines and other nucleophiles can lead to the formation of pyrazines, quinoxalines, and other nitrogen-containing heterocycles. These heterocyclic cores are central to the structure of many bioactive molecules.
The value of this compound lies in its ability to introduce a specific six-carbon unit into a target molecule, which can then be further elaborated. Its use as an intermediate in the synthesis of pharmaceutical compounds highlights its importance in the drug development pipeline, where the construction of molecular libraries with diverse heterocyclic cores is crucial for lead discovery. nordmann.global
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 131 °C |
| Density | 0.939 g/mL at 25 °C |
| Refractive Index | n20/D 1.41 |
Note: The data in this table is interactive and can be sorted.
Challenges and Future Directions in this compound Research
Despite its utility, the application of this compound and other α-diketones is not without its challenges. One of the primary challenges lies in achieving regioselectivity in reactions with unsymmetrical reagents. For a symmetric diketone like this compound, this is not an issue, but for more complex α-diketones, controlling which carbonyl group reacts can be difficult. Furthermore, some of the classical synthetic methods for preparing α-diketones involve harsh reaction conditions, which may not be compatible with sensitive functional groups in complex molecules.
Future research in the area of this compound and related α-diketones is likely to focus on several key areas:
Development of Greener Synthetic Routes: There is a continuous drive in organic chemistry to develop more environmentally benign synthetic methods. For this compound, this includes the exploration of catalytic, atom-economical processes that minimize waste and avoid the use of toxic reagents. The patented ozone-based synthesis is a step in this direction. ijnrd.org
Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis and transformation of α-diketones is a significant area of ongoing research. While this compound itself is achiral, its reactions can generate chiral products. Catalytic methods that can control the stereochemical outcome of these reactions are highly desirable.
Expansion of Synthetic Applications: Continued exploration of the reactivity of this compound in novel multicomponent reactions and cascade sequences will undoubtedly lead to the discovery of new synthetic methodologies for the rapid construction of complex molecular architectures. This is particularly relevant for the synthesis of libraries of bioactive compounds for drug discovery.
Flow Chemistry: The use of continuous flow technologies for the synthesis and manipulation of reactive intermediates like α-diketones offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to reactions involving this compound could enable more efficient and safer manufacturing processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexane-3,4-dione | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQMAZOBTXCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047681 | |
| Record name | 3,4-Hexanedione | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow oil | |
| Record name | 3,4-Hexanedione | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 3,4-Hexanedione | |
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Boiling Point |
123.00 to 125.00 °C. @ 760.00 mm Hg | |
| Record name | 3,4-Hexanedione | |
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Solubility |
slightly, almost insoluble in water; soluble in alcohol and oils; very soluble in propylene glycol | |
| Record name | 3,4-Hexanedione | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 3,4-Hexanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/436/ | |
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Density |
0.941-0.950 (20°) | |
| Record name | 3,4-Hexanedione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
4437-51-8 | |
| Record name | 3,4-Hexanedione | |
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| Record name | 3,4-Hexane dione | |
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| Record name | 3,4-HEXANEDIONE | |
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| Record name | 3,4-Hexanedione | |
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| Record name | 3,4-Hexanedione | |
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| Record name | Hexane-3,4-dione | |
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| Record name | 3,4-HEXANEDIONE | |
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| Record name | 3,4-Hexanedione | |
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Melting Point |
-10 °C | |
| Record name | 3,4-Hexanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031492 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for 3,4 Hexanedione and Derivatives
Catalytic Oxidation Pathways for 3,4-Hexanedione Production
Catalytic oxidation offers a direct and efficient route to this compound. Among various oxidative strategies, ozone-mediated oxidation has emerged as a promising method.
Ozone-Mediated Oxidation of 4-Hydroxy-3-hexanone: Mechanistic Insights and Optimization Strategies
A notable advancement in the synthesis of this compound involves the oxidation of 4-hydroxy-3-hexanone using ozone. This method is distinguished by its mild reaction conditions and improved environmental profile compared to traditional oxidation methods that utilize heavy metal oxidants like ferric chloride or Jones reagent google.com.
In this synthetic approach, water serves a dual role as both a solvent and a catalyst. Ozone's reactivity is enhanced in an aqueous medium, where it can generate highly reactive hydroxyl radicals, which are potent oxidizing agents google.com.
Acetic acid is employed as a cocatalyst in this process. Its presence is crucial for several reasons. Acetic acid can increase the solubility of ozone in the aqueous solution, thereby enhancing the reaction rate. Furthermore, it is suggested that acetic acid modulates the oxidizing power of ozone, potentially reducing the occurrence of side reactions and the formation of byproducts. The concentration of acetic acid is a critical parameter; too high a concentration can decrease reactivity, while a concentration that is too low may lead to an increase in byproducts google.com.
The efficiency of the ozone-mediated oxidation of 4-hydroxy-3-hexanone is highly dependent on the optimization of reaction conditions. Key parameters include the molar ratios of the reactants and catalysts, as well as the flow rate of ozone.
A patent for this synthesis method specifies a mixing molar ratio of 4-hydroxy-3-hexanone to water to acetic acid of (0.3-0.4):1:(0.008-0.015) google.com. Adherence to these ratios is critical for maximizing the yield of this compound while minimizing the formation of impurities. The reaction is typically conducted at a controlled temperature, for instance, between 5-15°C, to manage the exothermic nature of the oxidation and to prevent undesirable side reactions google.com.
The flow rate of ozone is another crucial variable that must be carefully controlled. A suggested flow rate is in the range of 0.25-0.35 L/min google.com. An optimal flow rate ensures a sufficient supply of the oxidizing agent to drive the reaction to completion without leading to excessive, unreacted ozone, which would need to be quenched in a subsequent step, for example, with sodium bisulfite google.com.
| Parameter | Optimized Range | Reference |
| Molar Ratio (4-hydroxy-3-hexanone:water:acetic acid) | (0.3-0.4):1:(0.008-0.015) | google.com |
| Ozone Flow Rate | 0.25-0.35 L/min | google.com |
| Reaction Temperature | 5-15°C | google.com |
The ozone-mediated synthesis of this compound offers significant environmental advantages over traditional methods. By utilizing ozone as the oxidant, the process avoids the use of toxic heavy metals and the generation of hazardous waste streams google.com. The primary byproduct of ozone oxidation is molecular oxygen, making this a greener and more sustainable approach. The entire oxidation process is characterized by mild conditions and simple operation, which are desirable for scalable industrial synthesis google.com.
The yield of this compound is reported to be greatly increased with this method compared to conventional routes google.com. The combination of a high yield, operational simplicity, and a favorable environmental profile makes this ozone-based synthesis a promising technology for the large-scale production of this compound. The final product can be readily purified by distillation under reduced pressure google.com.
Alternative Oxidative Approaches in Diketone Synthesis
While ozone-mediated oxidation is a highly effective method, other oxidative strategies for the synthesis of α-diketones from α-hydroxy ketones are also being explored. These methods often focus on the use of milder and more selective oxidizing agents to improve reaction efficiency and reduce environmental impact.
One such approach involves the use of copper(I)-based catalysts for the aerobic oxidation of secondary alcohols. A highly active (DPA)CuI/ABNO catalyst system has been shown to be effective for the oxidation of a broad range of secondary alcohols to their corresponding ketones with high yields nih.gov. A key advantage of this catalyst is its stability in the presence of water, which enhances its versatility for practical applications nih.gov.
Other methods for the oxidation of alcohols to ketones include the use of reagents such as potassium permanganate (B83412), Dess-Martin periodinane, and Swern oxidation wikipedia.org. However, these methods often require stoichiometric amounts of the oxidizing agent and may not be as environmentally friendly as catalytic aerobic oxidation or ozonolysis.
Biocatalytic Routes to this compound and Related α-Hydroxy Ketones
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions, making them attractive for the synthesis of chiral molecules like α-hydroxy ketones and their precursor α-diketones.
The biocatalytic reduction of α-diketones to α-hydroxy ketones is a well-established transformation. For instance, the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) has been shown to catalyze the selective asymmetric reduction of prochiral 1,2-diketones, including this compound, to the corresponding α-hydroxy ketones nih.govrsc.org. This enzyme exhibits high stereoselectivity and can be used to produce enantiopure α-hydroxy ketones, which are valuable building blocks in the pharmaceutical industry nih.govrsc.org.
The substrate specificity of BcBDH extends to various aliphatic diketones. The table below summarizes the biocatalytic conversion of several α-diketones by this enzyme.
| Substrate (α-Diketone) | Conversion (%) | Main Product (α-Hydroxy Ketone) | Reference |
| 2,3-Pentanedione | >99 | (3S)-3-Hydroxy-2-pentanone | nih.govrsc.org |
| 2,3-Hexanedione | >99 | (3S)-3-Hydroxy-2-hexanone | nih.govrsc.org |
| This compound | >99 | (4S)-4-Hydroxy-3-hexanone | nih.govrsc.org |
| 2,3-Heptanedione | >99 | (3S)-3-Hydroxy-2-heptanone | nih.govrsc.org |
| 5-Methyl-2,3-hexanedione | >99 | 5-Methyl-3-hydroxy-2-hexanone | nih.govrsc.org |
Conversions were determined after a one-hour reaction time.
While the focus of this research was on the reduction of α-diketones, the reverse reaction, the oxidation of α-hydroxy ketones to α-diketones, is also a potential biocatalytic route. The development of suitable oxidoreductases that can efficiently catalyze this oxidation would provide a direct enzymatic pathway to this compound from its corresponding α-hydroxy ketone.
Enzymatic Reduction of Prochiral Diketones for Chiral α-Hydroxy Ketones
The enzymatic reduction of prochiral diketones represents a powerful and environmentally benign approach to producing optically active α-hydroxy ketones. These biocatalytic transformations are prized for their high selectivity (chemo-, regio-, and stereo-selectivity) and their ability to operate under mild reaction conditions. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net
A notable enzyme in this field is the R-selective 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH). researchgate.netrsc.org This enzyme is a member of the metal-dependent medium chain dehydrogenases/reductases (MDR) family and effectively catalyzes the selective asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones. researchgate.netrug.nl BcBDH has demonstrated its utility in transforming a range of aliphatic diketones, including this compound. researchgate.netrsc.orgrug.nl
The gene that encodes the (R,R)-butane-2,3-diol dehydrogenase (bdhA) from Bacillus clausii DSM 8716T has been successfully isolated, sequenced, and expressed in Escherichia coli. nih.gov The purified enzyme reduces butane-2,3-dione to (R,R)-butane-2,3-diol via an (R)-acetoin intermediate. nih.gov Studies have shown that BcBDH can transform various diketones, highlighting its potential in biocatalysis. researchgate.net The supplementation with Mn²⁺ (1 mM) has been found to increase the activity of BcBDH in these biotransformations. researchgate.netrsc.orgrug.nl
Table 1: Substrate Scope of Bacillus clausii DSM 8716T Butanediol (B1596017) Dehydrogenase (BcBDH)
| Substrate | Product(s) | Reference |
| 2,3-Pentanedione | α-Hydroxy ketone | researchgate.net |
| 2,3-Hexanedione | α-Hydroxy ketone | researchgate.net |
| This compound | α-Hydroxy ketone | researchgate.netrsc.orgrug.nl |
| 5-Methyl-2,3-hexanedione | 5-Methyl-3-hydroxy-2-hexanone, 5-Methyl-2-hydroxy-3-hexanone | researchgate.net |
| 2,3-Heptanedione | α-Hydroxy ketone | researchgate.net |
| Phenylglyoxal | α-Hydroxy ketone | researchgate.net |
A critical aspect of implementing enzymatic reductions on a larger scale is the regeneration of the expensive nicotinamide cofactors NAD(P)H. illinois.edu Formate dehydrogenase (FDH) is widely used for this purpose, particularly for the regeneration of NADH. illinois.edu This enzyme catalyzes the oxidation of formate to carbon dioxide, which is an inexpensive, stable, and innocuous substrate. illinois.edu The gaseous CO₂ byproduct can be easily removed from the reaction mixture, which is a significant advantage of this system. illinois.edu
While most FDHs are specific to NAD⁺, efforts have been made to engineer these enzymes to accept NADP⁺, making NADPH regeneration with formate possible. researchgate.net Efficient cofactor regeneration is vital for the economic feasibility of biocatalytic processes. researchgate.net The formate/FDH system is a key example, alongside other methods like glucose/glucose dehydrogenase (GDH). illinois.edumdpi.com
Enzyme Membrane Reactors (EMRs) offer a robust solution for process intensification in biocatalysis. researchgate.net By coupling the enzymatic reaction with a membrane separation unit, EMRs allow for the retention and reuse of the biocatalyst, continuous operation, and in-situ product separation. nih.gov This technology addresses key challenges in industrial biocatalysis, such as enzyme instability and the difficulty of catalyst recovery. researchgate.net
Ultrafiltration (UF) membranes are commonly used in EMRs to retain enzymes, which typically have molecular weights between 10 and 150 kDa. The use of an EMR has been successfully demonstrated for the biocatalytic reduction of 5-methyl-2,3-hexanedione using BcBDH, showcasing the practical application of this technology for producing α-hydroxy ketones. researchgate.netrsc.org EMRs can significantly improve reaction yields and kinetics while reducing downstream processing requirements. researchgate.net
Table 2: Advantages of Enzyme Membrane Reactors (EMRs) in Biocatalysis
| Feature | Benefit | Reference |
| Enzyme Retention | Allows for catalyst reuse, reducing costs and improving process efficiency. | nih.gov |
| Continuous Operation | Enables continuous-flow synthesis, increasing productivity. | researchgate.net |
| Product Separation | Facilitates in-situ removal of products, which can prevent enzyme inhibition and simplify downstream processing. | mdpi.com |
| Process Intensification | Increases reaction yields and kinetics. | researchgate.net |
Advanced Strategies for Asymmetric Synthesis Involving this compound Precursors
Beyond biocatalysis, asymmetric catalytic reduction using metal complexes is a pivotal strategy for synthesizing enantiomerically enriched alcohols from ketones. mdpi.com This approach is complementary to enzymatic methods and is particularly well-suited for the reduction of unfunctionalized ketones. mdpi.com
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis. mdpi.com Catalytic methods, including hydrogenation and transfer hydrogenation, are highly effective. mdpi.com Ruthenium(II) complexes, in particular, have emerged as powerful catalysts for asymmetric transfer hydrogenation. semanticscholar.org These systems often require only low catalyst loadings and can achieve high stereoselectivity and turnover numbers. semanticscholar.org
Recent advances have focused on developing new catalysts that are more stable, cost-effective, and recoverable. rsc.org Challenges in the asymmetric reduction of diketones include controlling both chemo- and stereoselectivity, especially when the two carbonyl groups have similar reactivity. The similarity in the size of substituent groups on either side of the carbonyl can make asymmetric reduction challenging as they are difficult for the catalyst's binding pockets to discriminate. researchgate.net
The stereochemical outcome of an asymmetric catalytic reduction is determined by the intricate interactions between the substrate and the chiral catalyst in the transition state. The coordination of the substrate to the metal center is crucial for high enantioselectivity in many catalytic systems. semanticscholar.org
In some modern catalyst systems, such as those developed by Noyori based on ruthenium, the hydrogenation of the ketone occurs within the external coordination sphere of the catalyst. semanticscholar.org The catalyst acts as a bifunctional scaffold, anchoring the substrate and facilitating hydride transfer without direct coordination of the substrate to the metal. semanticscholar.org The enantioselectivity in such systems is governed by a dynamic interplay of various noncovalent interactions, including CH−π interactions, between the substrate and the catalyst's ligands. acs.org Understanding these substrate-catalyst coordination modes and interactions is essential for the rational design of new and more effective catalysts for the asymmetric reduction of diketones like this compound.
Asymmetric Catalytic Reduction of Diketones: Recent Advances and Challenges
Highly Regioselective Asymmetric Semi-transfer Hydrogenation of Unsymmetrical 1,2-Diketones
The selective reduction of one of two carbonyl groups in an unsymmetrical 1,2-diketone presents a significant challenge in synthetic chemistry due to the similar reactivity of the adjacent carbonyls. acs.org Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool to address this, offering mild reaction conditions and avoiding the use of hazardous hydrogen gas by employing sources like formic acid or isopropanol. cas.cn However, achieving high regioselectivity in the ATH of unsymmetrical 1,2-diketones has been a persistent difficulty. cas.cn
Recent advancements have demonstrated that strategically placed bulky substituents can facilitate the selective reduction of one ketone in a diketone with high enantioselectivity. nih.gov By rendering one ketone resistant to ATH due to steric hindrance from an adjacent aromatic ring, the less hindered ketone can be reduced. nih.gov
A groundbreaking approach to solving the challenge of regioselectivity in the semi-transfer hydrogenation of unsymmetrical α-diketones involves a unique dynamic kinetic resolution (DKR) mode. acs.orgacs.org This strategy focuses on the reduction of the carbonyl group that is distal to the labile stereocenter, leaving the proximal carbonyl group untouched. acs.orgacs.org This method represents a significant advancement, as it provides a variety of enantioenriched acyclic ketones with α-hydroxy-α′-C(sp2)-functional groups, a class of products not readily accessible through previous methods. acs.orgresearchgate.net
This "group addition-kinetic resolution" strategy has been successfully applied to the ATH-dynamic kinetic resolution of racemic β-substituted 1,2-diketones, achieving high regio- and stereoselectivity. cas.cn The process is remarkably efficient, often completed within minutes without the need for stringent anhydrous or oxygen-free conditions. cas.cn This approach is critical as it provides a solution to challenges that cannot be addressed by direct one-key-step resolution methods. cas.cn The success of this DKR process relies on the rapid interconversion of the two enantiomers, typically through an enol or enolate intermediate, allowing the chiral catalyst to selectively hydrogenate one enantiomer. acs.org
Table 1: Dynamic Kinetic Resolution of β-Aryl-Substituted α-Diketones via Asymmetric Transfer Hydrogenation This table presents a selection of substrates and their corresponding product yields and stereoselectivities from a study on the dynamic kinetic resolution of β-substituted α-diketones.
| Entry | R¹ | R² | Product | Yield (%) | dr | ee (%) |
| 1 | Ph | Me | 2a | 95 | >20:1 | >99 |
| 2 | 4-MeC₆H₄ | Me | 2b | 92 | >20:1 | >99 |
| 3 | 4-MeOC₆H₄ | Me | 2c | 95 | >20:1 | >99 |
| 4 | 4-FC₆H₄ | Me | 2d | 94 | >20:1 | >99 |
| 5 | 4-ClC₆H₄ | Me | 2e | 95 | >20:1 | >99 |
| 6 | 4-BrC₆H₄ | Me | 2f | 93 | >20:1 | >99 |
| 7 | 3-MeC₆H₄ | Me | 2g | 95 | >20:1 | >99 |
| 8 | 2-Naphthyl | Me | 2h | 94 | >20:1 | >99 |
| 9 | Ph | Et | 2i | 95 | >20:1 | >99 |
| 10 | Ph | Ph | 2j | 95 | >20:1 | 99 |
The success of the aforementioned group addition-kinetic resolution strategy is critically dependent on the use of sophisticated chiral transition metal complexes. cas.cn These catalysts are responsible for discriminating between the two enantiomers of the racemic starting material and for controlling the regioselectivity of the hydrogenation. acs.org Ruthenium(II) complexes, in particular, have been instrumental in the asymmetric transfer hydrogenation of ketones and diketones. nih.govacs.org
In the DKR of β-substituted α-diketones, chiral transition metal complexes facilitate the highly regio- and stereoselective reduction. cas.cn Density Functional Theory (DFT) calculations have provided insight into the mechanism of this selectivity. For instance, calculations have shown that for one enantiomer of a substrate, the energy barrier for the reduction of the distal carbonyl group is significantly lower than for the other enantiomer. cas.cn Concurrently, the energy barriers for the reduction of the proximal carbonyls for both enantiomers are high, which accounts for the observed high regio- and stereoselectivity. cas.cn The design of these chiral-at-metal catalysts, where the metal center itself is the stereogenic center, represents an emerging and powerful approach in asymmetric catalysis. rsc.org
Asymmetric Transfer Hydrogenation (ATH) of β,γ-Unsaturated α-Diketones: Divergent Synthesis of Acyloins and Diols
The asymmetric transfer hydrogenation of substrates containing multiple reactive sites, such as β,γ-unsaturated α-diketones, presents a formidable synthetic challenge. nih.govnih.gov These molecules contain both an enone and a diketone moiety, making the control of regioselectivity and the degree of hydrogenation (mono-, di-, or tri-hydrogenation) exceptionally difficult. nih.gov A highly efficient ATH of these substrates allows for the divergent synthesis of four types of enantioenriched acyloins and four types of optically pure 1,2-diols, which are valuable building blocks in organic synthesis. organic-chemistry.orgacs.org
Systematic mechanistic studies, including control experiments and Density Functional Theory (DFT) calculations, have been crucial in understanding the origin of the reactivity divergence in the ATH of β,γ-unsaturated α-diketones. nih.govnih.gov These studies have elucidated the sequence of C=C and C=O bond reductions. nih.gov For example, in some cases, an intermediate resulting from the reduction of a carbonyl group is formed, which then proceeds to the final acyloin product. nih.gov
DFT calculations have revealed the energy profiles for the hydrogenation of the different reactive sites. nih.gov For a model substrate, the total energy barrier for the ATH of the 1-carbonyl was calculated to be 5.2 kcal/mol. nih.gov The relative kinetics of the reduction of the 2-carbonyl and the C=C double bond can be influenced by substituents on the substrate. nih.gov These mechanistic insights are vital for predicting and controlling the outcome of these complex reactions. nih.govnih.gov
The substituents on the β,γ-unsaturated α-diketone substrate play a critical role in determining the reaction's outcome. nih.govnih.gov The nature of these substituents, whether aromatic or aliphatic, can influence the regioselectivity of the hydrogenation. nih.gov
For instance, a change from a β-methyl to a β-phenyl substituent can reverse the relative kinetics of the 2-carbonyl and C=C double-bond hydrogenation. nih.gov The terminal carbonyl and β-substituents are particularly important in controlling regioselectivity. organic-chemistry.org When conjugated α-diketones with β-aryl substituents are used, a fourth type of product, α-hydroxy-α′-aryl ketones, can be obtained. nih.gov This demonstrates the profound impact of substrate structure on the catalytic asymmetric transfer hydrogenation, allowing for the selective synthesis of a diverse range of chiral products. nih.gov
Table 2: Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones with Varying Substituents This table showcases the divergent synthesis of different product types based on the substituents of the starting β,γ-unsaturated α-diketone.
| Entry | Substrate (R¹, R²) | Catalyst | Product Type | Yield (%) | ee (%) |
| 1 | 1a (Ph, Me) | Ru-A | α-Hydroxy-γ,δ-unsaturated ketone (2a) | 74 | 95 |
| 2 | 1y (Ph, Ph) | Ru-A | α-Hydroxy-γ,δ-unsaturated ketone (5a) | 88 | 96 |
| 3 | 1c (Me, Me) | Ru-A | α-Hydroxy-β,γ-unsaturated ketone (6a) | 85 | 96 |
| 4 | 1za (Ph, 4-MeOC₆H₄) | Rh-B | α-Hydroxy-α'-aryl ketone (4a) | 85 | 96 |
| 5 | 1a (Ph, Me) + Ti(OⁱPr)₄ | Ru-A | syn-1,2-Diol (3a) | 85 | >99 |
Asymmetric Desymmetrization of Cyclic Diketones
Asymmetric desymmetrization is a powerful strategy for generating enantioenriched compounds from meso or prochiral starting materials, such as cyclic diketones. nih.gov This approach has been widely investigated and includes methods like asymmetric reduction and intramolecular aldol-type reactions. nih.gov
One notable method involves the catalytic asymmetric desymmetrization of 2,2-disubstituted 1,3-cyclopentadiones using chiral boro-phosphates. organic-chemistry.org This process, a reductive amination using pinacolborane as the reducing agent, yields chiral β-amino ketones with an all-carbon quaternary stereocenter in good yields and with high enantioselectivities (up to 97% ee) and excellent diastereoselectivities (>20:1 dr). organic-chemistry.org The proposed mechanism suggests that the chiral boro-phosphate acts as a bifunctional catalyst, facilitating both the enantioselective condensation and the hydride transfer. organic-chemistry.org
Another approach utilizes N-heterocyclic carbene (NHC) organocatalysis for the asymmetric desymmetrization of novel prochiral 1,3-diketones that are functionalized with fluorine or fluorinated methyl groups. nih.govresearchgate.net This method allows for the construction of diverse organofluorine compounds with multiple stereogenic centers, including up to three quaternary centers. nih.gov The versatility of these desymmetrization strategies highlights their importance in the synthesis of complex chiral molecules from readily available symmetric precursors. nih.govacs.org
N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization for Chiral Center Construction
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. One of their most significant applications is in the field of asymmetric synthesis, particularly in the desymmetrization of prochiral or meso compounds to construct chiral centers with high enantioselectivity. nih.govelsevierpure.com This strategy allows for the efficient creation of optically active molecules from achiral starting materials.
The desymmetrization of prochiral diketones, a category to which substrates like this compound belong, can be achieved through various NHC-catalyzed reactions. For instance, the asymmetric desymmetrization of 1,4-dienes using a chiral NHC-catalyzed Stetter-type reaction yields cyclic ketones with two adjacent stereocenters, one of which is a quaternary carbon. rsc.org This highlights the potential of NHC catalysis to create complex stereochemical arrangements.
The general mechanism of NHC catalysis often involves the umpolung, or reversal of polarity, of a functional group. In the context of aldehyde chemistry, an NHC catalyst can convert an electrophilic aldehyde into a nucleophilic Breslow intermediate. nih.govnih.gov This intermediate can then participate in reactions like benzoin condensations and Stetter reactions. nih.gov In desymmetrization reactions, a chiral NHC catalyst differentiates between two identical functional groups in a prochiral molecule, leading to the preferential formation of one enantiomer of the product. researchgate.net
Recent advancements have expanded the scope of NHC-catalyzed desymmetrization to include a variety of substrates, such as N-Cbz glutarimides and cyclopentenediones, leading to the synthesis of enantioenriched 4-amido esters and functionalized chiral 1,3-indandione derivatives, respectively. nih.govresearchgate.net These reactions proceed under mild conditions and demonstrate broad substrate scope, making NHC-catalyzed desymmetrization a versatile tool for constructing chiral molecules. nih.govresearchgate.net
Biocatalytic Cascade Reactions for Chiral Cyclohexylamine Derivatives from Prochiral Diketones
Biocatalysis, utilizing enzymes for chemical transformations, offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, are particularly efficient as they minimize intermediate isolation and purification steps, reduce waste, and can overcome unfavorable reaction equilibria. acs.orgexlibrisgroup.comresearchgate.net
Sequential Action of C-C Hydrolases and ω-Transaminases
A powerful example of a biocatalytic cascade is the synthesis of chiral amines from prochiral diketones using a sequence of enzymes, notably C-C hydrolases and ω-transaminases (ω-TAs). acs.org ω-Transaminases are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, creating a chiral amine. mdpi.commdpi.com They are widely used in the pharmaceutical industry for the synthesis of enantiomerically pure amines. mdpi.com
In a cascade designed for producing chiral cyclohexylamine derivatives from prochiral diketones, the process can involve multiple enzymatic steps. For instance, the synthesis of 3-substituted cyclohexylamine derivatives has been achieved through a three-step biocatalytic cascade. acs.org While the specific combination of a C-C hydrolase and an ω-transaminase is a sophisticated strategy, the general principle involves the enzymatic conversion of a diketone to a keto-intermediate that is then aminated by the ω-TA.
The role of the ω-transaminase is central to the cascade, as it introduces the chiral amine functionality. The reaction mechanism involves two half-reactions: the deamination of the amino donor to form the pyridoxamine-5'-phosphate (PMP) form of the enzyme, followed by the amination of the ketone substrate, which regenerates the PLP form. researchgate.net The choice of ω-TA is crucial for achieving high enantioselectivity. Multi-enzymatic cascades involving ω-TAs have been successfully applied to the amination of alcohols by coupling them with an alcohol oxidase, which first converts the alcohol to the corresponding aldehyde or ketone. mdpi.com
These biocatalytic cascades showcase the power of combining different enzyme classes to perform complex syntheses in an efficient and environmentally friendly manner. nih.govexlibrisgroup.com
Novel Synthetic Approaches to 1,4-Diketone Derivatives and Subsequent Cyclization
The synthesis of 1,4-dicarbonyl compounds is of significant interest in organic chemistry as they are key precursors to a variety of important heterocyclic molecules.
Stetter Reaction for 1,4-Diketone Synthesis
The Stetter reaction is a classic and powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of 1,4-dicarbonyl compounds. nih.gov The reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound (a Michael acceptor), catalyzed by a nucleophile such as a cyanide ion or, more commonly, an N-heterocyclic carbene (NHC). nih.govnih.govchemistry-reaction.com
The key feature of the Stetter reaction is the umpolung (polarity reversal) of the aldehyde's carbonyl carbon from an electrophile to a nucleophile. nih.govchemistry-reaction.com This is achieved through the formation of the Breslow intermediate when an NHC catalyst is used. The reaction is highly versatile, accommodating a wide range of aldehydes and Michael acceptors like α,β-unsaturated ketones, esters, and nitriles. chemistry-reaction.comorganic-chemistry.org
A typical intermolecular Stetter reaction involves reacting an aldehyde, such as an arenoxy benzaldehyde derivative, with a Michael acceptor like methyl vinyl ketone (MVK). nih.gov The reaction is often catalyzed by a thiazolium salt, which serves as an NHC precursor, in the presence of a base like triethylamine (TEA). nih.govacs.org This methodology has been used to synthesize novel arenoxy-substituted 1,4-diketones in good yields under mild, room temperature conditions. nih.govacs.org
| Catalyst | Base | Solvent | Temperature | Time | Yield |
| 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | TEA | DMSO | Room Temp | 24 h | Good |
Table summarizing typical conditions for the Stetter reaction to synthesize 1,4-diketones. nih.govacs.org
The resulting 1,4-diketones are valuable intermediates that can be used in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov
Cyclization Reactions of 1,4-Diketones to Heterocyclic Compounds (e.g., Furan, Pyrrole Derivatives)
1,4-Diketones are exceptionally useful building blocks for the synthesis of five-membered heterocyclic compounds. The most prominent method for this transformation is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to produce a furan. organic-chemistry.org
The reaction mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal. Subsequent dehydration leads to the formation of the aromatic furan ring. organic-chemistry.org
Similarly, reacting a 1,4-diketone with a primary amine or ammonia under similar conditions yields a pyrrole derivative. The use of reagents like Lawesson's reagent can convert the 1,4-diketone into a thiophene.
Recent studies have demonstrated the direct synthesis of furan and pyrrole derivatives from 1,4-diketones prepared via the Stetter reaction. nih.govacs.org For example, a synthesized arenoxy-substituted 1,4-diketone was successfully cyclized to a furan derivative in 95% yield using trifluoroacetic acid in DMSO at 150°C. nih.gov The same diketone could be converted into pyrrole derivatives by reacting it with ammonium acetate or aniline. acs.org
| Reagent | Product | Yield |
| Trifluoroacetic Acid | Furan derivative | 95% |
| Ammonium Acetate / Acetic Acid | Pyrrole derivative | 90% |
| Aniline / Acetic Acid | N-phenylpyrrole derivative | 88% |
Table showing the cyclization of a 1,4-diketone into various heterocyclic compounds. nih.gov
This sequential Stetter reaction followed by Paal-Knorr cyclization provides a straightforward and efficient route to highly substituted and functionalized heterocyclic compounds from simple starting materials. nih.govacs.orgorganic-chemistry.org
Mechanistic Investigations of Reactions Involving 3,4 Hexanedione
Hydrogenation Reaction Mechanisms
The hydrogenation of α-diketones like 3,4-hexanedione is a reaction of significant interest due to the challenge it presents in terms of both regio- and enantioselectivity. conicet.gov.ar The presence of two conjugated carbonyl groups means the reaction proceeds in a stepwise manner, offering multiple potential products. conicet.gov.ar
The liquid-phase hydrogenation of this compound has been investigated to understand the catalytic pathways and to achieve selective synthesis of valuable chiral molecules like α-hydroxy ketones and 3,4-diols. conicet.gov.arresearchgate.net
Research has focused on platinum-based catalysts supported on silica (SiO2) for the hydrogenation of this compound. conicet.gov.arresearchgate.net To influence the selectivity of the reaction, these monometallic catalysts are often modified with organotin compounds. conicet.gov.arresearchgate.net The modification is achieved through controlled surface reactions between the supported platinum and the organometallic precursor. conicet.gov.ar
Both achiral and chiral organotin precursors have been utilized. researchgate.net An example of an achiral modifier is tetrabutyltin (SnBu4). researchgate.net Chiral modifiers, derived from optically pure compounds like the (−)-menthyl group, have been employed to induce enantioselectivity. conicet.gov.ar Specific chiral organotin compounds studied include hexa(−)-menthylditin (Men3Sn–SnMen3). conicet.gov.arresearchgate.net These modified catalytic systems have been found to be active and enantioselective, yielding enantiomeric excesses of 25–27% for the resulting 4-hydroxy-3-hexanone. conicet.gov.ar Studies suggest that the systems modified with organotin compounds are somewhat more active than the monometallic platinum catalyst, particularly in the second step of the hydrogenation process. conicet.gov.ar
The hydrogenation of this compound occurs in two distinct, consecutive steps. conicet.gov.ar
First Step: One of the two carbonyl groups is hydrogenated to form an α-hydroxy ketone. This results in the formation of two enantiomers: (4S)-hydroxyhexan-3-one and (4R)-hydroxyhexan-3-one. conicet.gov.arresearchgate.net
Second Step: The remaining carbonyl group of the α-hydroxy ketone is subsequently hydrogenated. This second step generates three stereoisomers of 3,4-hexanediol: the chiral pair (3S, 4S)-hexanediol and (3R, 4R)-hexanediol, along with the achiral meso-hexanediol. conicet.gov.arresearchgate.net
The reaction pathway is outlined below:
Table 1: Reaction Pathway for this compound Hydrogenation
| Step | Reactant | Product(s) |
|---|---|---|
| 1 | This compound | (4S)-hydroxyhexan-3-one and (4R)-hydroxyhexan-3-one |
In biocatalytic reductions using butanediol (B1596017) dehydrogenase, it has been noted that for symmetric substrates like this compound, the reaction tends to proceed completely to the diol form. nih.gov
Liquid-Phase Racemic and Enantioselective Hydrogenation of this compound
Coordination Chemistry and Ligand Interactions
The interaction of diketones with metal ions is a fundamental aspect of coordination chemistry. The kinetics and mechanisms of these complexation reactions provide insight into the reactivity of the diketone ligands.
Studies on the reaction between chromium(III) and the β-diketone 2,4-hexanedione in an aqueous solution reveal that complexation occurs through the coordination of both oxygen atoms of the ligand to the chromium(III) center. cdnsciencepub.com This process is accompanied by the loss of a proton, yielding a 1:1 complex with the formula [Cr(CH3COCHCOC2H5)(H2O)4]2+. cdnsciencepub.com The kinetic data for this reaction are consistent with a reversible mechanism involving different aqueous chromium(III) species. cdnsciencepub.com
A key feature of the complexation mechanism between Cr(III) and 2,4-hexanedione is the involvement of the enol tautomer of the diketone. cdnsciencepub.com β-Diketones exist in a tautomeric equilibrium between the keto and enol forms. mdpi.com The kinetic evidence strongly suggests that it is the enol form of 2,4-hexanedione that reacts with the chromium(III) species. cdnsciencepub.com
Table 2: Rate Constants for the Reaction of 2,4-Hexanedione Enol Tautomer with Cr(III) Species
| Reacting Cr(III) Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |
|---|---|
| [Cr(H₂O)₆]³⁺ | 8.0 x 10⁻⁴ |
Source: Canadian Science Publishing cdnsciencepub.com
The significantly higher rate constant for the reaction with the hydroxylated chromium species, [Cr(H2O)5OH]2+, indicates its greater reactivity compared to the hexa-aqua ion. cdnsciencepub.com
Kinetics and Mechanism of Chromium(III) Complexation with Diketones (e.g., 2,4-Hexanedione)
Substitution Mechanisms at Metal Centers
The substitution of ligands in transition metal complexes is a fundamental reaction class in coordination chemistry. The mechanisms of these reactions can be broadly categorized as dissociative (D), associative (A), or interchange (I). In a dissociative mechanism, a ligand first breaks its bond with the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the initial formation of a bond with the incoming ligand, creating a higher-coordination intermediate from which the leaving group departs. Interchange mechanisms are concerted processes where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. The interchange mechanism can have either dissociative (Id) or associative (Ia) character, depending on the relative importance of bond-breaking versus bond-making in the transition state. libretexts.org
While extensive research exists on ligand substitution kinetics for a wide array of metal complexes, specific kinetic studies detailing the substitution mechanisms for complexes directly involving this compound as a ligand are not extensively documented in the reviewed literature. However, the general principles of these mechanisms would apply to such complexes. Factors such as the nature of the metal ion, the steric and electronic properties of the this compound ligand, and the other spectator ligands in the coordination sphere would collectively determine the preferred mechanistic pathway. solubilityofthings.comcbspd.com For instance, bulky ligands on the complex can sterically hinder the approach of an incoming ligand, favoring a dissociative pathway. cbpbu.ac.in Conversely, a metal center that can readily expand its coordination sphere may favor an associative route. nih.gov
Transition Metal Complexes of this compound Derivatives as Ligands (e.g., Dioxime, Thiosemicarbazones)
This compound, as an α-diketone, serves as a versatile precursor for the synthesis of multidentate ligands. By reacting its adjacent carbonyl groups with reagents like hydroxylamine or thiosemicarbazide, derivatives such as vic-dioximes and bis(thiosemicarbazones) are formed. These derivatives are excellent chelating agents for transition metal ions, creating stable complexes with diverse structures and properties.
Thiosemicarbazones: The reaction of this compound with substituted thiosemicarbazides yields bis(thiosemicarbazone) ligands. For example, this compound bis(piperidylthiosemicarbazone) and this compound bis(hexamethyleneiminylthiosemicarbazone) have been synthesized and used to form complexes with copper(II). researchgate.net These polydentate ligands can encapsulate metal ions to form stable, square planar complexes. researchgate.net
Dioximes: The corresponding this compound dioxime is formed by the reaction of this compound with hydroxylamine. While specific studies on its complexes are limited in the available literature, its chemistry is expected to be similar to that of other well-studied vic-dioximes like dimethylglyoxime and cyclohexanedione dioxime. These ligands are known to form stable, often square planar, complexes with transition metals such as nickel(II) and palladium(II), and they can also form more complex structures, such as the capped trigonal prismatic geometry observed in certain technetium(III) tris(dioxime) complexes. acs.org
The derivatives of this compound exhibit specific and predictable coordination modes with transition metals, which have been elucidated through spectroscopic methods and single-crystal X-ray diffraction.
Thiosemicarbazone Complexes: In the case of copper(II) complexes with this compound bis(thiosemicarbazones), the ligand acts as a dianionic, tetradentate N2S2 chelating agent. Structural analysis reveals that coordination to the copper(II) center occurs through the two imine nitrogen atoms and the two sulfur atoms of the thiocarbonyl groups. This coordination results in the formation of a stable, four-coordinate, square planar geometry around the central metal ion. The covalent nature of the metal-ligand bonds in these complexes is significant. researchgate.net
Dioxime Complexes: For vic-dioxime ligands analogous to this compound dioxime, the typical coordination involves the deprotonation of the oxime hydroxyl groups to form oximato functionalities. The two nitrogen atoms of the dioxime chelate to a metal ion in a square planar arrangement, which is famously stabilized by intramolecular hydrogen bonds between the oxime groups in complexes like Ni(dmgH)2. In more complex structures, such as the monocapped tris(dioxime) technetium(III) complexes, three dioxime ligands coordinate to the metal center, each acting as a bidentate N,N-donor. acs.org
Tautomerism within the ligand structure plays a critical role in the formation and stabilization of metal complexes derived from this compound.
Thiosemicarbazones: Thiosemicarbazone ligands exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the free ligand state, the thione form typically predominates. However, upon complexation with a metal ion, the ligand often undergoes deprotonation of the hydrazinic N-H proton, facilitating a shift to the anionic thiol tautomer. This deprotonation is key to its function as a dianionic ligand in the case of bis(thiosemicarbazones). The coordination then occurs via the imine nitrogen and the deprotonated thiol sulfur, forming a stable chelate ring. The loss of the hydrazinic hydrogen atoms upon complexation is a clear indicator of this tautomeric shift and subsequent coordination in the thiol form. researchgate.net
Dioximes: While not a keto-enol type of tautomerism, the acidic nature of the oxime hydroxyl protons is central to the formation of dioxime complexes. The loss of a proton from each oxime group allows the ligand to coordinate as a monoanionic bidentate chelator (an oximato ligand). This deprotonation is typically facilitated by the presence of a metal ion in a suitable solvent, leading to the formation of the stable metal-ligand framework.
Isotopic Labeling Studies for Elucidating Formation Pathways
Isotopic labeling is a powerful technique for tracing the origin of atoms in reaction products and elucidating complex formation mechanisms. By replacing specific atoms in reactant molecules with their heavier isotopes (e.g., ¹³C for ¹²C), the fate of these atoms can be followed using mass spectrometry.
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key source of flavor and aroma compounds in cooked foods. This compound is one such α-dicarbonyl compound formed during this process, but its precise origin has been a subject of investigation. Isotope labeling studies using a model system of glucose and ¹³C-labeled alanine have been instrumental in clarifying its formation pathway. nih.govresearchgate.net
These studies have demonstrated that this compound is not formed from the sugar backbone alone. Instead, it arises from a chain elongation process involving both the amino acid and sugar-derived fragments. nih.gov By using alanine labeled at different carbon positions ([¹³C-1]alanine, [¹³C-2]alanine, and [¹³C-3]alanine), researchers have precisely mapped the contribution of the amino acid to the final dicarbonyl structure. The results unequivocally show that both terminal ethyl groups of this compound originate from the C-2' and C-3' atoms of two separate alanine molecules. nih.govresearchgate.net
The formation of this compound is a multi-step process that begins with smaller, sugar-derived α-dicarbonyl compounds. nih.gov A key initial intermediate is glyoxal, a two-carbon α-dicarbonyl formed from sugar fragmentation. The proposed mechanism, supported by labeling data, involves a sequence of decarboxylative aldol addition reactions assisted by alanine. nih.govresearchgate.net
Formation of 1,2-Butanedione: First, glyoxal reacts with one molecule of alanine. Through a decarboxylative aldol addition, the C-2' and C-3' atoms of alanine are incorporated, elongating the carbon chain to form 1,2-butanedione.
Formation of this compound: Subsequently, the newly formed 1,2-butanedione interacts with a second molecule of alanine in a similar reaction. This second chain elongation step adds another two-carbon unit, again derived from the C-2' and C-3' of alanine, to produce the final six-carbon structure of this compound. nih.gov
Spiking experiments with unlabeled acetaldehyde in the presence of labeled alanine confirmed that the ethyl groups did not come from free acetaldehyde, but rather were directly incorporated from the alanine backbone. nih.govresearchgate.net This chain elongation mechanism highlights a fascinating pathway where amino acids actively contribute to the carbon skeleton of flavor compounds in the Maillard reaction, rather than just acting as a nitrogen source.
The following table summarizes the key findings from the isotopic labeling studies on the formation of this compound from a glyoxal/alanine model system.
| Precursor | Labeled Precursor | Key Intermediate | Final Product | Labeled Position in Product | Reference |
| Glyoxal | Alanine ([¹³C-2] & [¹³C-3]) | 1,2-Butanedione | This compound | Both terminal ethyl groups | nih.govresearchgate.net |
This interactive table allows for sorting and filtering of the data presented.
Origin of this compound in Maillard Reactions: Alanine/Glucose Model System
Decarboxylative Aldol Addition Reactions
Decarboxylative aldol additions represent a significant class of carbon-carbon bond-forming reactions. These reactions often utilize β-keto acids or malonic acid half-thioesters (MAHTs) and malonic acid half-oxy-esters (MAHOs) which, upon decarboxylation, generate a reactive enolate intermediate that can then participate in an aldol addition with a suitable electrophile, such as an aldehyde or ketone. semanticscholar.orgresearchgate.net Metal-free conditions for these reactions have been developed, allowing for detailed mechanistic analysis. semanticscholar.org
The reaction pathway is believed to involve the reversible formation of an intermediate after nucleophilic addition but before decarboxylation. This is followed by an irreversible decarboxylation step. semanticscholar.org The differing reactivity observed between MAHO and MAHT nucleophiles in these processes has been a subject of mechanistic investigation. semanticscholar.org
Furthermore, asymmetric decarboxylative aldol reactions have been developed using chiral catalysts, such as cinchona alkaloid-derived squaramide. These reactions proceed by forming a nucleophilic enolate after decarboxylation, which then adds to the electrophile. This methodology has been successfully applied to the synthesis of α,α-disubstituted amino acid derivatives. researchgate.net
Cyclization Reaction Mechanisms
Cyclizations of α,β-Unsaturated α-Diketones to α-Hydroxycyclopentenones
The cyclization of α,β-unsaturated α-diketones is a key transformation for the synthesis of α-hydroxycyclopentenones. This reaction can be promoted by various catalysts and conditions, including silica gel in the absence of a solvent. organic-chemistry.orgresearchgate.net
Stirring α,β-unsaturated α-diketones with activated silica gel under solvent-free conditions can lead to their cyclization to form α-hydroxycyclopentenones in good yields. organic-chemistry.orgresearchgate.net The efficiency of this reaction can be sensitive to the method of agitation and is often enhanced by the addition of triethylamine. organic-chemistry.org This method provides a simpler and cleaner alternative to using reagents like lithium tetramethylpiperidide (LiTMP), thereby avoiding hazardous materials and solvents. organic-chemistry.org Other solid supports such as Florisil and alumina have also been shown to promote this cyclization, though silica gel is often found to be the most effective. organic-chemistry.org
The general procedure involves dissolving the diketone in a solvent like anhydrous diethyl ether, adding activated silica gel, and then removing the solvent. The resulting mixture is then agitated until the reaction is complete. organic-chemistry.org
Table 1: Comparison of Catalysts/Conditions for α,β-Unsaturated α-Diketone Cyclization
| Catalyst/Condition | Advantages | Disadvantages |
|---|---|---|
| Activated Silica Gel (Solvent-Free) | Simple, clean, avoids hazardous reagents and solvents. organic-chemistry.org | Reaction rate can be sensitive to stirring/agitation. organic-chemistry.org |
| Lithium Tetramethylpiperidide (LiTMP) | Effective for cyclization. | Involves hazardous reagents and solvents. organic-chemistry.org |
| Ytterbium Triflate (Yb(OTf)3) | Effective for cyclization. | May require specific reaction conditions. |
The mechanism of the silica gel-catalyzed cyclization is consistent with a Nazarov reaction that proceeds through an enol tautomer of the α-diketone. organic-chemistry.orgresearchgate.net The amphoteric nature of silica gel is believed to catalyze the formation of the enol, which then facilitates the subsequent cyclization. organic-chemistry.org The Nazarov cyclization is a 4π-electrocyclic ring closure of a pentadienyl cation, which in this case is formed from the protonated enol form of the α,β-unsaturated α-diketone. wikipedia.orgorganic-chemistry.org The reaction ultimately leads to the formation of the cyclopentenone ring system. wikipedia.org
The addition of a base like triethylamine can accelerate the reaction, likely by promoting the formation of the enol tautomer. organic-chemistry.org This observation further supports the proposed mechanistic pathway involving the Nazarov cyclization.
Enamine Cyclization Reactions in Aqueous Solution
Enamine catalysis provides a powerful tool for the formation of carbon-carbon bonds. Enamines are formed from the reaction of a ketone or aldehyde with a secondary amine and can act as potent nucleophiles. acs.orgmasterorganicchemistry.com When a secondary amine containing a nucleophilic side chain reacts with an aldehyde or ketone, a cyclization reaction can occur instead of the formation of a stable enamine. valpo.edu
Traditionally, these reactions have been carried out in organic solvents. However, recent research has focused on developing greener synthetic routes by conducting these cyclization reactions in aqueous solutions. valpo.edu The mechanism of enamine catalysis involves the initial formation of an iminium ion, which increases the acidity of the α-protons, facilitating the formation of the enamine nucleophile by a weak base. acs.org This enamine then attacks an electrophile. In the context of cyclization, the electrophilic center is within the same molecule.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. academie-sciences.frscielo.brrsc.org DFT calculations can provide detailed insights into reaction pathways, transition state structures, and the energies of intermediates and products. academie-sciences.frresearchgate.net
For reactions involving this compound and related α-diketones, computational studies can help to:
Analyze Reaction Pathways: DFT can be used to map out the potential energy surface of a reaction, identifying the most likely mechanistic pathways. This includes comparing stepwise versus concerted mechanisms, such as in cycloaddition reactions. academie-sciences.fr
Characterize Transition States: The geometry and energy of transition states can be calculated, providing crucial information about the rate-determining step of a reaction. academie-sciences.fr
Evaluate Reactivity: Global and local reactivity indices derived from DFT can help to understand the nucleophilic and electrophilic character of reactants and predict the regioselectivity of reactions. academie-sciences.frnih.gov
Study Stereoselectivity: Computational models can be used to investigate the origins of stereoselectivity in asymmetric reactions, such as those employing chiral catalysts. researchgate.net
Assess Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models. scielo.br
Recent advances in computational methods allow for the study of increasingly complex reaction systems, providing a deeper understanding of the roles of non-covalent interactions and reaction dynamics. rsc.org
Molecular Docking Studies for Enzyme-Substrate Interactions (e.g., Carbonyl Reductase with this compound)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a substrate or ligand) when bound to a second molecule (an enzyme or receptor) to form a stable complex. creative-enzymes.com This method is instrumental in understanding the interactions that govern biological processes, such as enzyme catalysis. The study of this compound's interaction with enzymes like carbonyl reductase provides a clear example of this application.
Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl compounds, including diketones like this compound, to their corresponding alcohols. nih.gov These enzymes are crucial in various metabolic pathways and have applications in biocatalysis. Molecular docking studies have been employed to elucidate the binding mode of this compound within the active site of carbonyl reductases.
One such study investigated the binding of this compound (abbreviated as 34HED) within the active site of carbonyl reductase 2 from Candida parapsilosis (CPCR2), a zinc-dependent enzyme that uses NADH as a cofactor. researchgate.net The docking simulation revealed the specific orientation and interactions of this compound necessary for a productive catalytic event. researchgate.net
The active site of the enzyme is a specialized pocket where the substrate binds and the chemical reaction takes place. creative-enzymes.com In the case of CPCR2, the docking results showed this compound positioned in close proximity to the NADH cofactor and key amino acid residues. The binding is stabilized by a network of interactions, including coordination with a catalytic zinc ion. researchgate.net
Key findings from the molecular docking of this compound in the CPCR2 active site include:
Coordinating Residues: The enzyme utilizes specific amino acid residues to hold the substrate in place. For CPCR2, these include Cysteine-44 (Cys44), Histidine-65 (His65), and Aspartate-154 (Asp154). researchgate.net
Binding Energy: The calculated binding energy for the catalytically active conformation was -2.04 kcal/mol. researchgate.net
Catalytic Distances: For the reduction to occur, the substrate must be precisely positioned relative to the cofactor. The distance between the carbonyl carbon of this compound and the hydride-donating carbon (C4) of the NADH cofactor is critical for the hydride attack. researchgate.net
The following interactive table summarizes the key distances observed in the docked complex of this compound with the CPCR2 active site, which are crucial for catalysis. researchgate.net
| Interaction Parameter | Description | Distance (Å) |
| D1 | Distance between carbonyl oxygen and the catalytic zinc ion | 3.6 |
| D2 | Distance between the C4 of NADH and the substrate's carbonyl carbon | 4.2 |
| D3 | Distance between the catalytically important Serine-46 and the substrate's carbonyl oxygen | N/A |
Data sourced from a study on the catalytic binding orientation of this compound in CPCR2. researchgate.net The distance for D3 was not specified in the provided data.
These molecular docking studies provide a static but insightful picture of the enzyme-substrate complex. They help rationalize how the enzyme achieves its catalytic function by precisely orienting the substrate, stabilizing the transition state, and facilitating the chemical transformation. nih.gov
Applications and Advanced Research Trajectories of 3,4 Hexanedione in Specialty Chemical Synthesis
Synthetic Building Block in Fine Chemical and Pharmaceutical Intermediates
The diketone structure of 3,4-hexanedione makes it a versatile synthon for constructing complex organic molecules. Its reactive carbonyl groups readily participate in a range of chemical transformations, enabling its use in the synthesis of diverse compounds.
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs) nordmann.globalchemicalbull.com. Its diketone functionality allows for the introduction of specific molecular architectures required for drug development, facilitating the construction of complex organic molecules essential for therapeutic agents.
In the agrochemical sector, this compound functions as a raw material in the development of pesticides and herbicides chemicalbull.comcymitquimica.com. Its chemical properties enable its incorporation into the synthesis routes of compounds designed for crop protection and agricultural applications.
Reactivity Studies in Carbonyl Chemistry and Diketone Behavior
The presence of two adjacent carbonyl groups in this compound dictates its chemical behavior, making it a subject of interest in studies of carbonyl chemistry and diketone reactivity chemicalbull.comcymitquimica.com. The compound is known for its reactive nature, participating in various condensation and substitution reactions due to these functional groups chemicalbull.com. Its ability to undergo reactions like oxidation and condensation highlights its utility in organic synthesis cymitquimica.com. As a dicarbonyl compound, it falls within a class known for unique reactivity patterns compared to monocarbonyls, often involving enolization and nucleophilic additions wikipedia.org.
Role in Advanced Materials Science and Functional Molecule Development
This compound and its derivatives play a role in the development of advanced materials, particularly through their application in coordination chemistry and the creation of functional molecules.
This compound, or ligands derived from it, can coordinate with various metal ions to form metal complexes researchgate.netniscpr.res.inorientjchem.orgacs.org. These complexes are investigated for a range of research purposes, including their structural properties, catalytic activities, and potential applications in materials science. For instance, copper(II) complexes have been prepared using bis(thiosemicarbazone) ligands derived from this compound, where the diketone acts as a precursor to the chelating ligand researchgate.netresearchgate.net. Similarly, zinc(II) and mercury(II) complexes have been synthesized involving macrocyclic ligands derived from this compound, demonstrating its utility in forming diverse coordination structures niscpr.res.inorientjchem.org.
While direct studies focusing on the luminescent properties of this compound itself in metal complexes are less prominent in the provided snippets, related diketone structures, particularly β-diketones, are extensively studied for their ability to form luminescent metal complexes x-mol.netmdpi.commdpi.comresearchgate.net. These diketones, including fluorinated variants like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, act as sensitizers for lanthanide ions such as Europium(III), Dysprosium(III), and Samarium(III), leading to complexes with distinct red or yellow-orange emissions suitable for applications in optoelectronic devices like OLEDs x-mol.netmdpi.commdpi.comresearchgate.net. This establishes a precedent for diketone structures, including alpha-diketones like this compound, in the development of luminescent materials through coordination with metal ions.
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4437-51-8 | chemicalbull.comcymitquimica.comsynthonix.comechemi.comnih.govsigmaaldrich.com |
| Molecular Formula | C₆H₁₀O₂ | nordmann.globalcymitquimica.comsynthonix.comechemi.comnih.govsigmaaldrich.com |
| Molecular Weight | 114.14 g/mol | cymitquimica.comsynthonix.comechemi.comnih.govsigmaaldrich.com |
| Appearance | Light yellow to Yellow to Orange clear liquid | cymitquimica.com |
| Clear yellow Liquid | echemi.com | |
| Colorless to pale yellow liquid | cymitquimica.com | |
| Boiling Point | 129–131 °C | sigmaaldrich.comvwr.com |
| 130 °C | echemi.com | |
| Melting Point | –10 °C | echemi.comvwr.com |
| Density | 0.94100 to 0.94900 @ 20.00 °C | thegoodscentscompany.com |
| 0.9489 g/cm³ (20 °C) | vwr.com | |
| 0.941 g/cm³ @ Temp: 21 °C | echemi.com | |
| 0.939 g/mL at 25 °C | sigmaaldrich.com | |
| Flash Point | 29 °C (84 °F) | vwr.com |
| 88 °F | echemi.com | |
| Water Solubility | 127 g/L (20 ºC) | echemi.com |
| Purity | >96.0% (GC) | cymitquimica.com |
| 94% | vwr.com | |
| ≥95% | sigmaaldrich.com |
Ligand in Coordination Compounds for Diverse Research Purposes
Investigation in Biological Systems and Metabolite Pathways (Mechanistic Focus)
The biological significance of this compound is largely understood through its metabolic fate and its reactivity with biomolecules. Research has elucidated its enzymatic reduction and its role as a reactive intermediate in food chemistry and potentially in biological systems.
Enzymatic Metabolism of this compound in Biological Systems
Enzymatic pathways are crucial for the breakdown and transformation of this compound within biological environments.
Several oxidoreductases have been identified as capable of metabolizing α-diketones, including this compound. Dicarbonyl/L-xylulose reductase (DCXR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is known to catalyze the reduction of α-dicarbonyl compounds acs.orgnih.govwikipedia.org. Studies have specifically shown that human DCXR can metabolize this compound, reducing it to its corresponding hydroxyketone acs.orgnih.gov. Another enzyme, Hep27, also exhibits similar dicarbonyl reductase activity towards this compound nih.gov. Furthermore, the butanediol (B1596017) dehydrogenase from Bacillus clausii (BcBDH) has been shown to reduce this compound, producing α-hydroxy ketones and vicinal diols rsc.org.
The primary metabolic pathway for this compound involves its reduction to form 4-hydroxy-3-hexanone. This transformation is mediated by oxidoreductases such as DCXR and BcBDH acs.orgrsc.org. Studies investigating the reaction of this compound with hydroxyl radicals in atmospheric chemistry also reported a high formation yield of 4-hydroxy-3-hexanone, approximately 84 ± 7% psu.edu. Enzymatic studies confirm this as a key step, where the diketone is converted into a hydroxyketone, which can then undergo further reduction to diols rsc.orgconicet.gov.arconicet.gov.ar.
Table 1: Enzymatic Reduction of this compound
| Substrate | Primary Metabolite | Enzyme/Process | Reported Yield/Observation | Reference(s) |
| This compound | 4-hydroxy-3-hexanone | DCXR (Dicarbonyl/L-xylulose reductase) | Metabolized; observed as a product acs.orgnih.gov. | acs.orgnih.gov |
| This compound | 4-hydroxy-3-hexanone | BcBDH (Bacillus clausii butanediol dehydrogenase) | Well transformed; forms α-hydroxy ketone intermediate. | rsc.org |
| This compound | 4-hydroxy-3-hexanone | OH radical reaction (atmospheric chemistry context) | Formation yield of 84 ± 7%. | psu.edu |
| 4-hydroxy-3-hexanone | 3,4-Hexanediol (various stereoisomers) | BcBDH (Bacillus clausii butanediol dehydrogenase) | Further reduction of the hydroxyketone to diols. | rsc.org |
Mechanistic Linkages of α-Diketones in Complex Biological Processes (e.g., Maillard Reaction Intermediates)
α-Diketones, including this compound, are recognized as significant intermediates in complex biochemical processes such as the Maillard reaction nih.govresearchgate.netmdpi.com. The Maillard reaction, a cascade of reactions between amino acids and reducing sugars, is fundamental to food browning and flavor development mdpi.com. Within this process, α-diketones can arise from sugar degradation and subsequently participate in further reactions, including Strecker degradation, which leads to the formation of aroma compounds mdpi.com. Studies have investigated the origin of α-diketones like this compound in model systems involving amino acids and sugars, suggesting formation pathways that can involve sugar fragments and amino acid decarboxylation nih.govresearchgate.netcolab.ws.
Comparative Mechanistic Studies with other Diketones in Biochemical Contexts
Comparing the biochemical mechanisms of this compound with other diketones, particularly the neurotoxic γ-diketone 2,5-hexanedione (B30556), provides insights into their distinct and shared interactions with biological molecules.
The γ-diketone 2,5-hexanedione, a metabolite of n-hexane, is well-known for its neurotoxic effects, which are attributed to its ability to form protein adducts oup.commdpi.comnih.gov. Specifically, 2,5-hexanedione reacts with the ε-amino groups of lysine (B10760008) residues in proteins through a Paal-Knorr reaction, forming stable 2,5-dimethylpyrrole adducts oup.comresearchgate.netnih.gov. These adducts can lead to intra- and intermolecular protein cross-linking, disrupting protein structure and function, particularly in neurofilaments, which is implicated in axonal transport defects and neurotoxicity mdpi.comnih.gov.
While direct comparative studies focusing on protein adduction by this compound versus 2,5-hexanedione are limited in the provided literature, it is understood that diketones, as reactive carbonyl compounds, can interact with nucleophilic sites on proteins ontosight.ai. Research comparing the cytotoxicity of different hexanedione isomers has shown that this compound can induce apoptosis in neuroblastoma cells, with a potency comparable to or exceeding that of other α-diketones like 2,3-hexanedione, and it exhibits different pathway involvements compared to other diketones in certain analyses researchgate.netnih.gov. This suggests that this compound also engages with biological macromolecules, though the precise mechanisms of its protein interactions may differ from those of 2,5-hexanedione.
Q & A
Q. How do regulatory guidelines shape occupational exposure limits for this compound?
- Methodological Answer : Align with NIOSH recommendations for α-diketones (e.g., diacetyl), focusing on airborne concentration limits (ppm) and respiratory protection. Reference FEMA GRAS status (FEMA 3168) for food-grade applications but emphasize lab-specific risk assessments. Document Institutional Review Board (IRB) approvals for human cell line studies .
Q. What protocols ensure ethical citation practices in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
